

Discovery of 2-(5-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(5-Fluoropyridin-2-YL)acetic acid

Cat. No.: B1526219

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An In-depth Technical Guide on **2-(5-Fluoropyridin-2-YL)acetic Acid**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-(5-Fluoropyridin-2-YL)acetic acid**, a heterocyclic building block of significant interest in the pharmaceutical industry. As a Senior Application Scientist, this document synthesizes established synthetic protocols, detailed characterization data, and insights into its application in modern drug discovery. The guide is structured to provide researchers, chemists, and drug development professionals with a practical and authoritative resource, grounded in scientific literature and validated experimental practices. We will explore the rationale behind its synthesis, methods for its characterization, and its role as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Heterocycles

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.^[1] ^[2] The pyridine scaffold, a common motif in many approved drugs, when functionalized with fluorine, creates a privileged structural class.

2-(5-Fluoropyridin-2-YL)acetic acid (CAS No. 1000515-83-2) has emerged as a crucial intermediate.[3][4][5] Its structure combines the beneficial electronic properties of the 5-fluoropyridine ring with a reactive carboxylic acid handle, making it a versatile synthon for constructing complex molecules and libraries for high-throughput screening.

Synthesis and Mechanism: A Validated Protocol

The synthesis of **2-(5-Fluoropyridin-2-YL)acetic acid** is typically achieved through a multi-step sequence. The chosen route must be robust, scalable, and provide the final product in high purity. The following protocol is a widely accepted method starting from 2-chloro-5-fluoropyridine.

Experimental Protocol: Malonic Ester Synthesis and Subsequent Hydrolysis/Decarboxylation

The rationale for this two-step approach is its reliability and high yield. The malonic ester synthesis allows for the controlled formation of the carbon-carbon bond at the 2-position of the pyridine ring, and the subsequent hydrolysis and decarboxylation is a classic and efficient method to generate the desired acetic acid moiety.

Materials & Reagents:

- 2-Chloro-5-fluoropyridine
- Diethyl malonate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Ethanol
- Diethyl ether

- Magnesium sulfate (anhydrous)

Step 1: Diethyl 2-(5-fluoropyridin-2-yl)malonate Synthesis

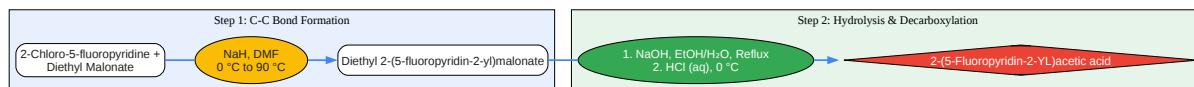
- Suspend sodium hydride (1.1 eq.) in anhydrous DMF in a flame-dried, three-neck flask under a nitrogen atmosphere and cool to 0 °C.
- Add diethyl malonate (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the sodium enolate. Causality: This deprotonation is crucial for generating the nucleophile that will displace the chloride on the pyridine ring.
- Add a solution of 2-chloro-5-fluoropyridine (1.0 eq.) in anhydrous DMF dropwise.
- Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
- Cool the mixture, quench cautiously with water, and acidify with 1M HCl.
- Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Hydrolysis and Decarboxylation

- Dissolve the crude diethyl 2-(5-fluoropyridin-2-yl)malonate in a 2:1 mixture of ethanol and 5M aqueous sodium hydroxide (3.0 eq. NaOH).
- Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC). Causality: The strong base and heat hydrolyze the two ester groups to carboxylates.
- Remove ethanol via rotary evaporation.
- Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with concentrated HCl. This step protonates the carboxylates and induces decarboxylation of the unstable geminal diacid.
- The product, **2-(5-Fluoropyridin-2-YL)acetic acid**, will precipitate as a solid.

- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram



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Caption: Key steps in the synthesis of **2-(5-Fluoropyridin-2-YL)acetic acid**.

Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for **2-(5-Fluoropyridin-2-YL)acetic acid**.

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 1000515-83-2 | [3] [4] [5] |
| Molecular Formula | C ₇ H ₆ FNO ₂ | [3] [4] |
| Molecular Weight | 155.13 g/mol | [3] [4] |
| Appearance | Solid | [3] |
| Boiling Point | 265.0 \pm 25.0 $^\circ\text{C}$ (Predicted) | [3] |
| Purity | \geq 95% | [3] |
| Storage | -20 $^\circ\text{C}$, sealed, away from moisture | [3] |

Spectroscopic Data:

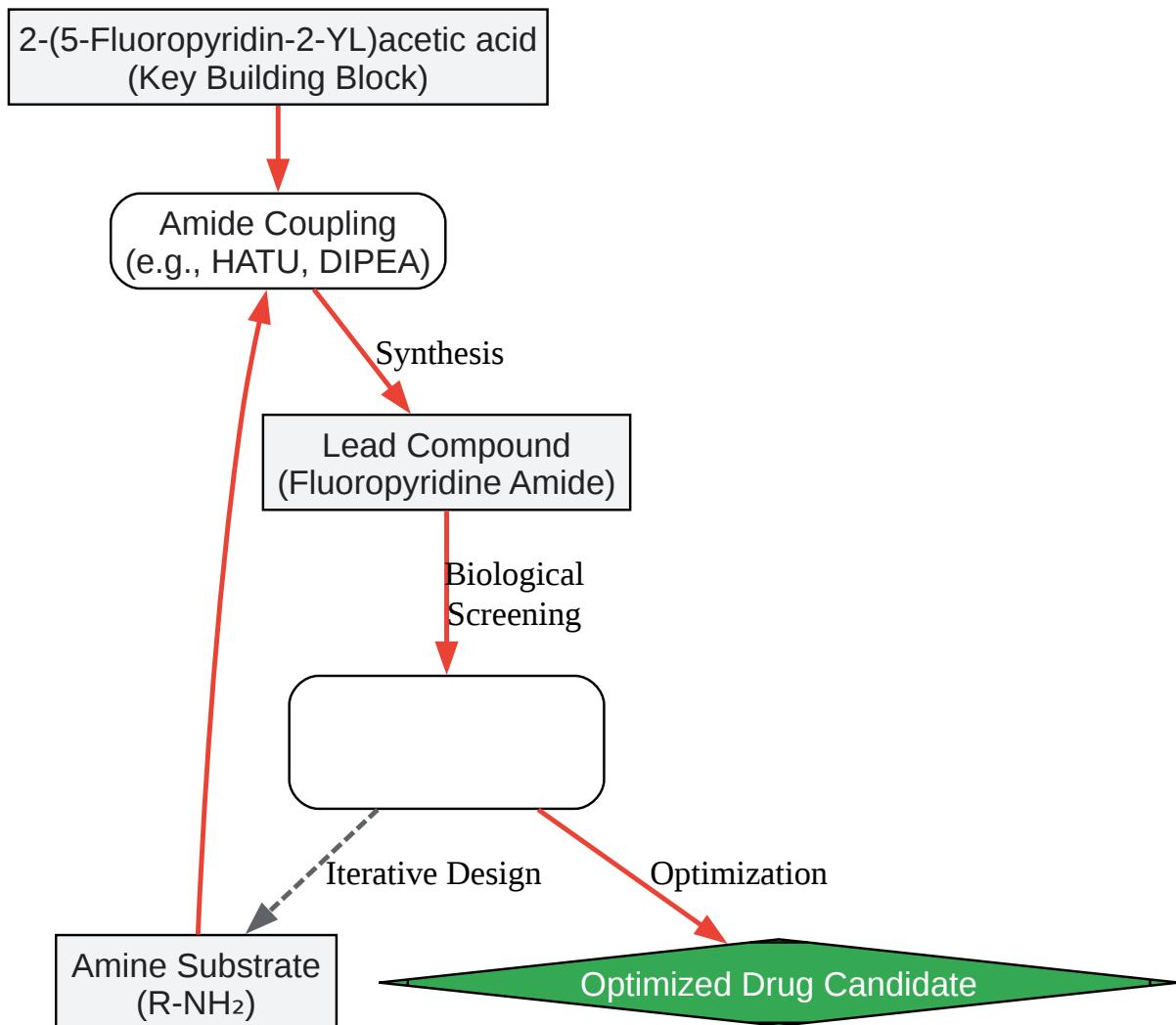
- ^1H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.5 (d), ~7.8 (td), ~7.5 (dd), ~3.8 (s), ~12.8 (br s). The broad singlet around 12.8 ppm is characteristic of the carboxylic acid proton.
- Mass Spec (ESI+): m/z = 156.1 [M+H]⁺. Confirms the molecular weight of the compound.

Applications in Drug Discovery Programs

The utility of **2-(5-Fluoropyridin-2-YL)acetic acid** lies in its ability to be readily incorporated into larger, more complex molecules. The carboxylic acid is a versatile functional group for forming amide bonds, which are stable and prevalent in pharmaceuticals.

Core Application: Amide Coupling Reactions This compound is frequently used as a coupling partner with various primary and secondary amines to generate a diverse range of amides. These reactions are typically mediated by standard coupling reagents such as HATU, HOBt/EDC, or by conversion to an acid chloride.

Logical Relationship Diagram: From Building Block to Drug Candidate



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Caption: Role of the title compound in a typical drug discovery cascade.

This iterative process of synthesizing analogs and evaluating their biological activity allows medicinal chemists to fine-tune molecular properties to achieve the desired potency, selectivity, and pharmacokinetic profile.[6][7]

Safety and Handling

According to its safety data sheet, **2-(5-Fluoropyridin-2-YL)acetic acid** is classified as harmful.[3]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water).[3]
- Pictogram: GHS07 (Harmful).[3]

All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-(5-Fluoropyridin-2-YL)acetic acid is a high-value chemical intermediate whose strategic importance in drug discovery is well-established. Its synthesis is achievable through robust and scalable chemical methods. This guide provides the necessary technical details, from a validated synthesis protocol to key characterization data and application logic, to empower researchers in their efforts to design and create the next generation of innovative medicines. The combination of the fluoropyridine motif and the acetic acid functionality ensures its continued relevance in the synthesis of novel bioactive compounds.

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- To cite this document: BenchChem. [Discovery of 2-(5-Fluoropyridin-2-YL)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526219#discovery-of-2-5-fluoropyridin-2-yl-acetic-acid]

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